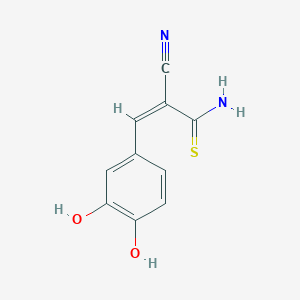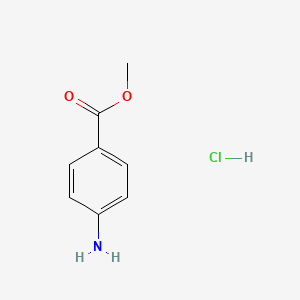
Methyl 4-aminobenzoate hydrochloride
Overview
Description
Methyl 4-aminobenzoate hydrochloride is an organic compound with the molecular formula C8H9NO2·HCl. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is protonated with hydrochloric acid. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Methyl 4-aminobenzoate hydrochloride, also known as 4-Aminobenzoic acid methyl ester hydrochloride , is a derivative of 4-aminobenzoic acid (PABA) . PABA is an essential nutrient for many human pathogens but is dispensable for humans . The primary targets of this compound are the enzymes involved in the folate pathway of these pathogens .
Mode of Action
The compound interacts with its targets by mimicking the structure of PABA . This allows it to inhibit the normal function of the enzymes in the folate pathway . The modification of the amino group can result in altered vitamin function in susceptible strains .
Biochemical Pathways
The affected pathway is the folate pathway, which is crucial for the biosynthesis of purines and thymidylate . By inhibiting this pathway, the compound disrupts these biosynthetic processes, leading to the death of the pathogen .
Result of Action
The result of the compound’s action is the inhibition of growth in susceptible pathogens . This includes antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), moderate antimycobacterial activity, and potent broad-spectrum antifungal properties . Some of the derivatives also exhibit notable cytotoxicity for cancer HepG2 cell line .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, it should be handled with adequate ventilation and personal protective equipment to avoid dust formation .
Biochemical Analysis
Biochemical Properties
Methyl 4-aminobenzoate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the synthesis and metabolism of folate, such as dihydropteroate synthase. This interaction is crucial for the compound’s role in inhibiting the synthesis of folic acid in bacteria, making it an effective antimicrobial agent . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the growth of certain bacterial cells by interfering with their folic acid synthesis . In mammalian cells, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of dihydropteroate synthase, inhibiting its activity and preventing the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of gene expression in mammalian cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and metabolism of folate. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for the production of folic acid . The compound’s inhibition of these enzymes disrupts the folate metabolic pathway, leading to reduced folic acid levels and impaired cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions and cellular processes.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interaction with enzymes and proteins involved in folate metabolism and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-aminobenzoate hydrochloride can be synthesized through the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting methyl 4-aminobenzoate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process includes the esterification of 4-aminobenzoic acid with methanol, followed by purification and conversion to the hydrochloride salt. The use of continuous reactors and efficient separation techniques ensures high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitro compounds.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated benzoates or other substituted derivatives.
Scientific Research Applications
Methyl 4-aminobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a local anesthetic.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: The non-hydrochloride form, used in similar applications but with different solubility and stability properties.
Ethyl 4-aminobenzoate: An ester derivative with a longer alkyl chain, used in organic synthesis and as a local anesthetic.
4-Aminobenzoic acid: The parent compound, used in the synthesis of various derivatives and as a vitamin precursor in some organisms.
Uniqueness: Methyl 4-aminobenzoate hydrochloride is unique due to its enhanced solubility in water and stability compared to its non-hydrochloride form. This makes it particularly useful in aqueous reactions and formulations .
Properties
IUPAC Name |
methyl 4-aminobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFQRYMOHDCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
619-45-4 (Parent) | |
| Record name | Methyl 4-aminobenzoate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9069841 | |
| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63450-84-0 | |
| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-aminobenzoate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-aminobenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



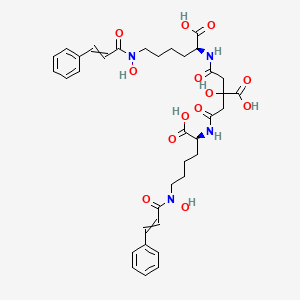

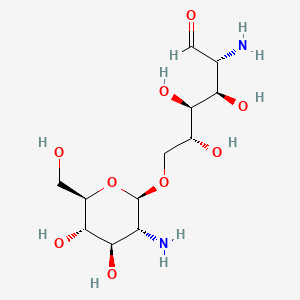
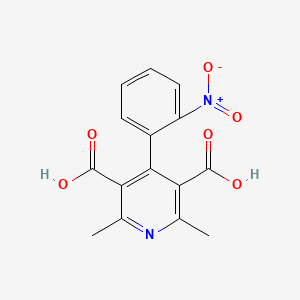
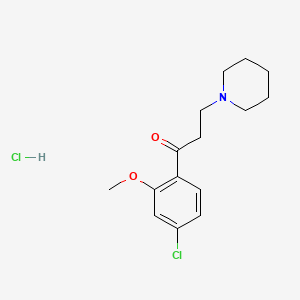
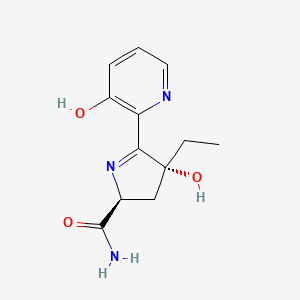

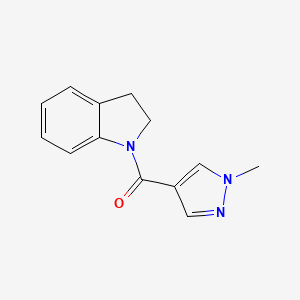



![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)
